(E)-2-Methylglutaconic acid

Catalog No.
S627109
CAS No.
53358-21-7
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-Methylglutaconic acid

CAS Number

53358-21-7

Product Name

(E)-2-Methylglutaconic acid

IUPAC Name

(E)-2-methylpent-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+

InChI Key

JKGHDBJDBRBRNA-DUXPYHPUSA-N

SMILES

CC(=CCC(=O)O)C(=O)O

Synonyms

(E)-2-methylglutaconic acid, 1-methyl-1-propene-1,3-dicarboxylic acid, 2-methylglutaconic acid

Canonical SMILES

CC(=CCC(=O)O)C(=O)O

Isomeric SMILES

C/C(=C\CC(=O)O)/C(=O)O

Marker for 2-Methylacetoacetyl-CoA Thiolase Deficiency

(E)-2-Methylglutaconic acid has been identified as a potential biomarker for 2-methylacetoacetyl-CoA thiolase deficiency (ACAT), a rare autosomal recessive metabolic disorder []. ACAT disrupts the normal breakdown of isoleucine, leading to the accumulation of certain metabolites, including (E)-2-methylglutaconic acid, in the urine. Studies have shown that elevated levels of (E)-2-methylglutaconic acid in urine samples can be indicative of ACAT [, ]. This finding suggests that (E)-2-methylglutaconic acid may be a useful tool for screening and diagnosis of ACAT, particularly in newborns, where early diagnosis and intervention are crucial.

(E)-2-Methylglutaconic acid is an organic compound characterized by a double bond in the E-configuration and a carboxylic acid functional group. This compound is a derivative of glutaconic acid, featuring a methyl group at the second carbon position. Its molecular formula is C6H8O4C_6H_8O_4, and it has an average molecular weight of approximately 144.1253 g/mol. The compound belongs to the class of methyl-branched fatty acids, which are fatty acids containing an acyl chain with a methyl branch .

The primary significance of (E)-2-Methylglutaconic acid lies in its role as a biomarker. Its presence in urine indicates abnormal metabolism of isoleucine, potentially due to deficiencies in enzymes like 2-methylacetoacetyl-CoA thiolase []. This can help diagnose specific inborn errors of metabolism like 2-methylacetoacetyl-CoA thiolase deficiency (ACAT) [].

  • Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives, typically employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines.

Major Products

  • Oxidation Products: Ketones and aldehydes.
  • Reduction Products: Saturated acids.
  • Substitution Products: Esters and amides.

(E)-2-Methylglutaconic acid has been studied for its potential roles in metabolic pathways and enzyme interactions. It is notably found in the urine of patients with certain metabolic disorders, such as beta-ketothiolase deficiency and propionic acidemia. This presence indicates its involvement in disrupted metabolic processes. The compound may act as an inhibitor of specific enzymes, modulating cellular signaling pathways and influencing the production of key metabolites

The synthesis of (E)-2-Methylglutaconic acid typically involves several steps:

  • Starting Material: The synthesis begins with 2-methylglutaric acid.
  • Dehydration Reaction: This material undergoes dehydration to form the corresponding anhydride.
  • Isomerization: The anhydride is subjected to isomerization under controlled conditions to yield (E)-2-Methylglutaconic acid.

In industrial settings, large-scale reactors may be used, optimizing reaction conditions such as temperature and pressure for higher yield and purity. Catalysts are often employed to enhance reaction rates and selectivity.

Similar Compounds: Comparison

Several compounds share structural similarities with (E)-2-Methylglutaconic acid:

Compound NameStructural FeaturesUnique Aspects
Glutaconic AcidParent compound without methyl groupLacks the methyl substitution at the second carbon
2-Methylglutaric AcidSaturated analog with a single bondContains no double bond; fully saturated
2-Methylsuccinic AcidDifferent arrangement of functional groupsDistinct functional group arrangement compared to (E)-2-methylglutaconic acid

(E)-2-Methylglutaconic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties not found in its analogs .

Physical Description

Solid

XLogP3

0.1

Other CAS

53358-21-7

Wikipedia

(E)-2-methylpent-2-enedioic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2024-04-14

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